4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid
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Overview
Description
4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a tert-butyldimethylsilyloxy group, a chloro substituent, and a fluorine atom on a phenyl ring, along with a boronic acid functional group. These structural elements contribute to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Group: The hydroxyl group on the phenyl ring is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or dimethylformamide (DMF) to form the tert-butyldimethylsilyloxy group.
Halogenation: The protected phenol is then subjected to halogenation reactions to introduce the chloro and fluoro substituents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boronic acid functional group, to form boronate esters or borinic acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol are typical conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: New phenyl derivatives with different substituents replacing the chloro or fluoro groups.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Oxidation and Reduction Products: Boronate esters or borinic acids.
Scientific Research Applications
4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes such as proteases and kinases . The tert-butyldimethylsilyloxy group provides steric protection and enhances the compound’s stability .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyldimethylsilyloxy)phenylboronic acid: Lacks the chloro and fluoro substituents, making it less reactive in certain substitution reactions.
4-(tert-Butyldimethylsilyloxy)-3-methylbenzoic acid: Contains a methyl group instead of chloro and fluoro, altering its reactivity and applications.
(tert-Butyldimethylsilyloxy)acetaldehyde: A simpler compound with different functional groups, used in synthetic glycobiology.
Uniqueness
4-(tert-Butyldimethylsilyloxy)-3-chloro-2-fluorophenylboronic acid is unique due to the combination of its boronic acid group with chloro and fluoro substituents, which enhances its reactivity and versatility in various chemical reactions. The tert-butyldimethylsilyloxy group also provides added stability and protection, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-3-chloro-2-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BClFO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(13(16)17)11(15)10(9)14/h6-7,16-17H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAVSQMUJDLNSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)O[Si](C)(C)C(C)(C)C)Cl)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClFO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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